molecular formula C14H13NO4S B1265889 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 6311-23-5

2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B1265889
CAS RN: 6311-23-5
M. Wt: 291.32 g/mol
InChI Key: ADALGBTXGIISDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid often involves the reaction of specific sulfonyl chlorides with amino acid derivatives under controlled conditions. For instance, Almarhoon et al. (2019) developed a simple and efficient method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including compounds similar to 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, using water and sodium carbonate as HCl scavengers under green conditions, highlighting an eco-friendly approach to obtaining these compounds with high yield and purity (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Scientific Research Applications

  • Organic Synthesis

    • This compound can be used in the synthesis of other organic compounds . The specific methods and results would depend on the target compound and the reaction conditions.
  • Pharmaceutical Sciences

    • Sulfonamides, which include this compound, have been studied for their potential applications in pharmaceutical sciences . They could be used in the development of new drugs, with the specific applications, methods, and results depending on the target disease or condition.
  • Medicinal Chemistry

    • Similar to its use in pharmaceutical sciences, this compound could be used in medicinal chemistry for the development of new therapeutic agents . The methods and results would depend on the specific goals of the research.
  • Antimicrobial Activity

    • Some sulfonamides have been evaluated for their antimicrobial activity . This compound could potentially be used in similar research, with the methods and results depending on the specific bacteria or fungi being studied.
  • Organic Synthesis

    • This compound can be used in the synthesis of other organic compounds . The specific methods and results would depend on the target compound and the reaction conditions.
  • Pharmaceutical Sciences

    • Sulfonamides, which include this compound, have been studied for their potential applications in pharmaceutical sciences . They could be used in the development of new drugs, with the specific applications, methods, and results depending on the target disease or condition.
  • Medicinal Chemistry

    • Similar to its use in pharmaceutical sciences, this compound could be used in medicinal chemistry for the development of new therapeutic agents . The methods and results would depend on the specific goals of the research.
  • Antimicrobial Activity

    • Some sulfonamides have been evaluated for their antimicrobial activity . This compound could potentially be used in similar research, with the methods and results depending on the specific bacteria or fungi being studied.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)20(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADALGBTXGIISDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212447
Record name Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-
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Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

CAS RN

6311-23-5
Record name 2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid
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Record name Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-
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Record name 6311-23-5
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Record name Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-
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Record name 2-(4-methylbenzenesulfonamido)benzoic acid
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Synthesis routes and methods I

Procedure details

99.26 g of anthranilic acid was added to 830 g of water, the resulting mixture was heated at 75° C. and 165.3 g of p-toluenesulfonyl chloride was added thereto over 30 minutes with stirring. 495 g of 28% aqueous solution of sodium hydroxide was added dropwise and the mixture was stirred at 80° C. for one hour. The reaction mixture was added dropwise to a mixed solution of 360 g of 35% hydrochloric acid and 270 g of water at 70 to 80° C. and stirred for one hour. After cooling to 30° C., the mixture was filtered, the resulting crystals were washed with water, and the wet crystals were heated and solved in 750 g of 1-propanol to obtain a solution. After cooling to a room temperature, the solution was filtered, the resulting crystals were washed with 1-propanol, and dried under a reduced pressure to obtain 175 g of N-tosyl anthranilic acid.
Quantity
99.26 g
Type
reactant
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830 g
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165.3 g
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aqueous solution
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360 g
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270 g
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Synthesis routes and methods II

Procedure details

In a 1 L reaction flask equipped with a condenser, 34.25 g (0.25 mol) of anthranilic acid, 411 g of water and 63.59 g (0.6 mol) of sodium carbonate were heated. The resulting reaction solution was maintained at an inner temperature of 78° C. for 30 minutes and then cooled to 67° C., and 57.2 g (0.3 mol) of tosyl chloride was added in two portions. The reaction solution gradually generated heat upon addition of tosyl chloride and turned homogeneous at 78° C. The reaction solution was aged at 80° C. for 1 hour. Crystals started to separate out in the first ten or so minutes of the aging. The completion of the reaction was confirmed by liquid chromatography, and the reaction solution was carefully neutralized with concentrated hydrochloric acid and allowed to cool. The crystals were collected by filtration at room temperature and washed with 100 ml of dilute hydrochloric acid at pH 3 and with 125 ml of water. Recrystallization from 247 g of n-propanol afforded 56.97 g of tosylanthranilic acid in a 78.3% yield.
Quantity
34.25 g
Type
reactant
Reaction Step One
Quantity
63.59 g
Type
reactant
Reaction Step One
Name
Quantity
411 g
Type
solvent
Reaction Step One
Quantity
57.2 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
78.3%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3.45 g (25 mmol) of sodium carbonate and 1.0 g (7.3 mmol) of anthranilic acid in 50 ml of water at 60° was treated with 2.09 g (10.95 mmol) of p-toluenesulfonyl chloride and held at 70° for 30 min. The reaction mixture was cooled to ambient temperature and acidified with 10% HCl. After standing for 18 hr the product was collected by filtration, washed with water and dried to give N-4-methylphenylsulfonylanthranilic acid as a solid, mp 226-229°.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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2.09 g
Type
reactant
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Quantity
50 mL
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Synthesis routes and methods V

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
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1 mL
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0.22 mmol
Type
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1 mL
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0.2 mmol
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Quantity
2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
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2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
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2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
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2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Citations

For This Compound
2
Citations
C Peifer, K Kinkel, M Abadleh… - Journal of medicinal …, 2007 - ACS Publications
In this study we describe the design, synthesis, and biological evaluation of 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one (5) as a new inhibitor of MAPK with a p38αMAPK IC 50 …
Number of citations: 61 pubs.acs.org
C Peifer, D Schollmeyer, R Selig… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 7| July 2006| Pages o2648-o2650 https://doi.org/10.1107/…
Number of citations: 2 scripts.iucr.org

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